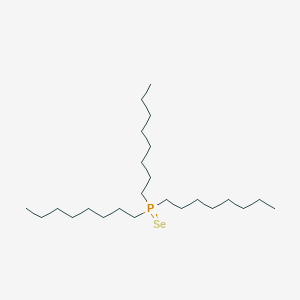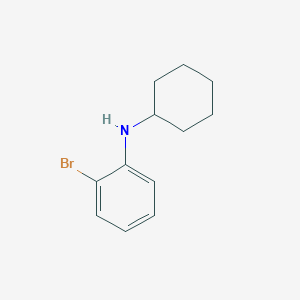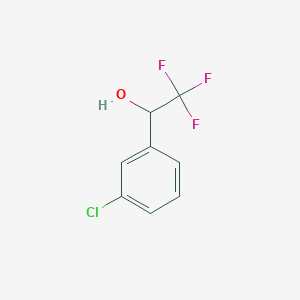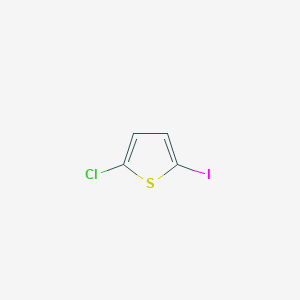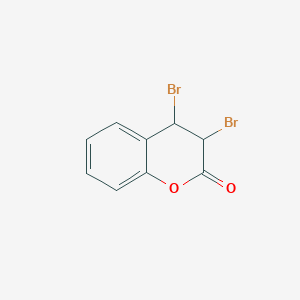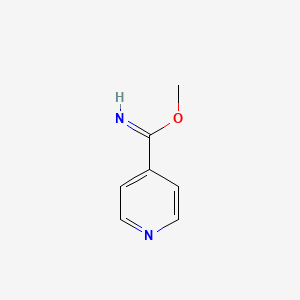![molecular formula C22H18O2 B1601397 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone CAS No. 93232-29-2](/img/structure/B1601397.png)
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone
Übersicht
Beschreibung
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone, commonly known as chalcone, is a yellow crystalline compound that belongs to the class of flavonoids. Chalcone has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of chalcone varies depending on its biological activity. In cancer cells, chalcone induces apoptosis and cell cycle arrest by activating the intrinsic and extrinsic apoptotic pathways and regulating the expression of cell cycle-related proteins. Inflammatory cells, chalcone inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microorganisms and viruses, chalcone inhibits the growth and replication by disrupting the cell membrane and inhibiting the activity of viral enzymes. In cells exposed to oxidative stress, chalcone scavenges free radicals and upregulates the expression of antioxidant enzymes.
Biochemische Und Physiologische Effekte
Chalcone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, chalcone induces apoptosis and cell cycle arrest by regulating the expression of apoptosis-related proteins and cell cycle-related proteins. In inflammatory cells, chalcone inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microorganisms and viruses, chalcone disrupts the cell membrane and inhibits the activity of viral enzymes, leading to growth inhibition and replication inhibition. In cells exposed to oxidative stress, chalcone scavenges free radicals and upregulates the expression of antioxidant enzymes, leading to cytoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages for lab experiments, including its low cost, easy availability, and broad spectrum of biological activities. Chalcone can be easily synthesized using Claisen-Schmidt condensation, and its purity and yield can be improved by recrystallization and chromatography techniques. Chalcone has been shown to possess a broad spectrum of biological activities, making it a versatile compound for various research applications. However, chalcone also has some limitations for lab experiments, including its low solubility in water and its instability under acidic and basic conditions. These limitations can be overcome by using appropriate solvents and pH conditions and by storing chalcone under inert conditions.
Zukünftige Richtungen
Chalcone has several potential future directions for research and development. In the pharmaceutical industry, chalcone can be further developed as a lead compound for the design and synthesis of novel anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents. Chalcone can also be used as a natural preservative in the food industry due to its antimicrobial and antioxidant properties. In the agricultural industry, chalcone can be used as a natural pesticide and herbicide due to its growth inhibitory properties. Chalcone can also be used as a fluorescent probe for the detection of metal ions and biomolecules due to its unique electronic properties.
Conclusion:
Chalcone is a versatile compound that has gained significant attention in recent years due to its potential applications in various fields. Chalcone can be easily synthesized using Claisen-Schmidt condensation, and its purity and yield can be improved by recrystallization and chromatography techniques. Chalcone possesses a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. Chalcone exerts its biological effects by regulating various signaling pathways and biochemical processes. Chalcone has several advantages for lab experiments, including its low cost, easy availability, and broad spectrum of biological activities. Chalcone also has some limitations for lab experiments, including its low solubility in water and its instability under acidic and basic conditions. Chalcone has several potential future directions for research and development, including its use as a lead compound for drug design, a natural preservative in the food industry, a natural pesticide and herbicide in the agricultural industry, and a fluorescent probe for the detection of metal ions and biomolecules.
Synthesemethoden
Chalcone can be synthesized by Claisen-Schmidt condensation, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation to form a β-hydroxyketone intermediate. The intermediate then undergoes dehydration to form chalcone. The purity and yield of chalcone can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Chalcone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, chalcone has been shown to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. Chalcone has been reported to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Chalcone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone has been reported to exhibit antimicrobial and antiviral activities by inhibiting the growth and replication of various microorganisms and viruses. Chalcone has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Eigenschaften
IUPAC Name |
1-[4-[2-(4-acetylphenyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15(23)17-7-11-19(12-8-17)21-5-3-4-6-22(21)20-13-9-18(10-14-20)16(2)24/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNMGWRIXQOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526245 | |
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone | |
CAS RN |
93232-29-2 | |
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



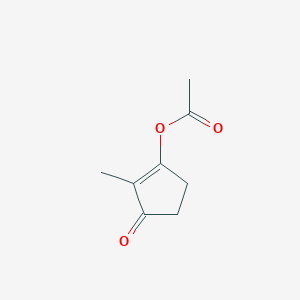
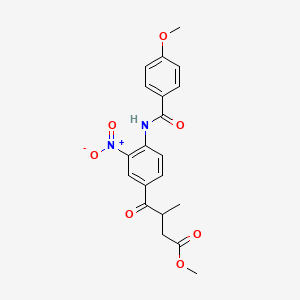
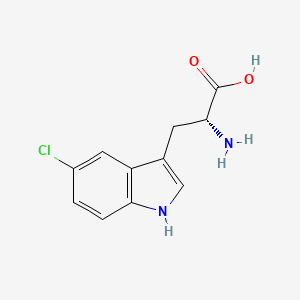
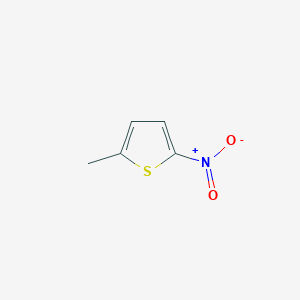
![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)
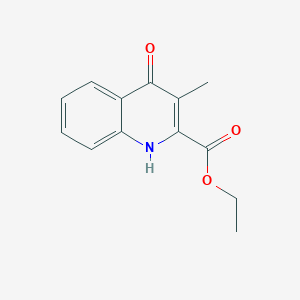
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)
